

An In-depth Technical Guide to the Physicochemical Properties of Edotreotide

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Compound of Interest

Compound Name: Edotreotide

Cat. No.: B549112

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Edotreotide** (also known as DOTATOC), a synthetic somatostatin analogue pivotal in the field of nuclear medicine. **Edotreotide**'s unique structure allows for chelation with various radionuclides, making it a versatile agent for both the diagnosis and targeted radiotherapy of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).

Core Molecular and Physicochemical Properties

Edotreotide is an octapeptide derivative of octreotide, where phenylalanine at position 3 is substituted with tyrosine. It is covalently linked to the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which enables stable complexation with radiometals.

Quantitative Physicochemical Data

The key physicochemical parameters of **Edotreotide** are summarized in the table below. It is important to note that some values, particularly for lipophilicity and solubility, are derived from predictive models and may vary between different calculation algorithms.

Property	Value	Source(s)
Molecular Formula	C ₆₅ H ₉₂ N ₁₄ O ₁₈ S ₂	[1][2][3][4]
Molecular Weight	1421.64 g/mol	[1]
Amino Acid Sequence	DOTA-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH	
Water Solubility	0.0646 mg/mL (Predicted, ALOGPS) 5 mg/mL (Requires sonication and heating to 60°C)	
Lipophilicity (LogP)	-9.6 (Predicted, ChemAxon) 1.66 (Predicted, ALOGPS) -7.2 (Predicted, XLogP3)	
pKa (Predicted)	Strongest Acidic: -0.48 Strongest Basic: 10.28	
Polar Surface Area	488.88 Å ² (Predicted)	
Appearance	White to off-white solid	
Solubility in DMSO	≥ 100 mg/mL	

Receptor Binding and Pharmacology

Edotreotide's clinical efficacy is rooted in its high-affinity binding to somatostatin receptors, primarily subtype 2 (SSTR2), which are highly overexpressed on the cell membranes of most well-differentiated NETs.

Mechanism of Action

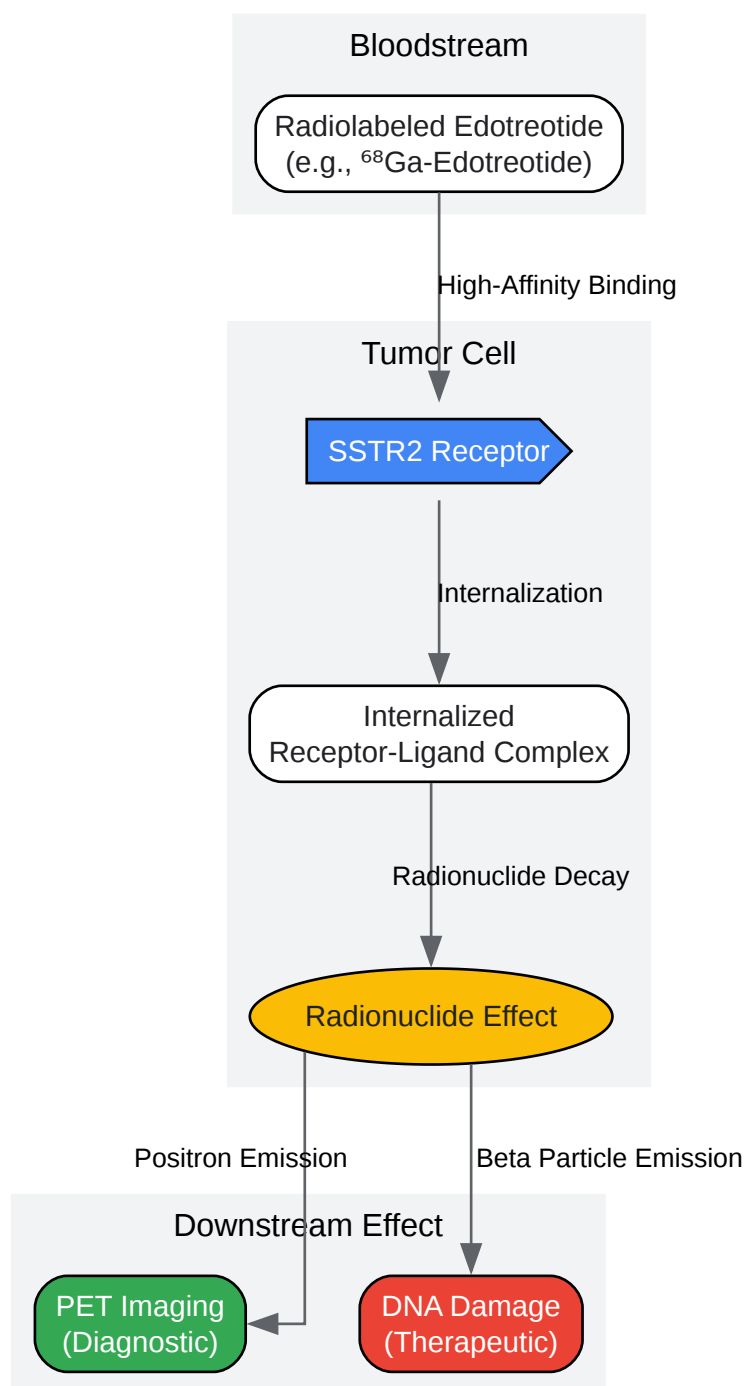
When radiolabeled, **Edotreotide** acts as a targeting vector. The peptide moiety binds to SSTR2 on the tumor cell surface. Subsequently, the receptor-ligand complex is internalized into the cell. The chelated radionuclide then delivers its payload:

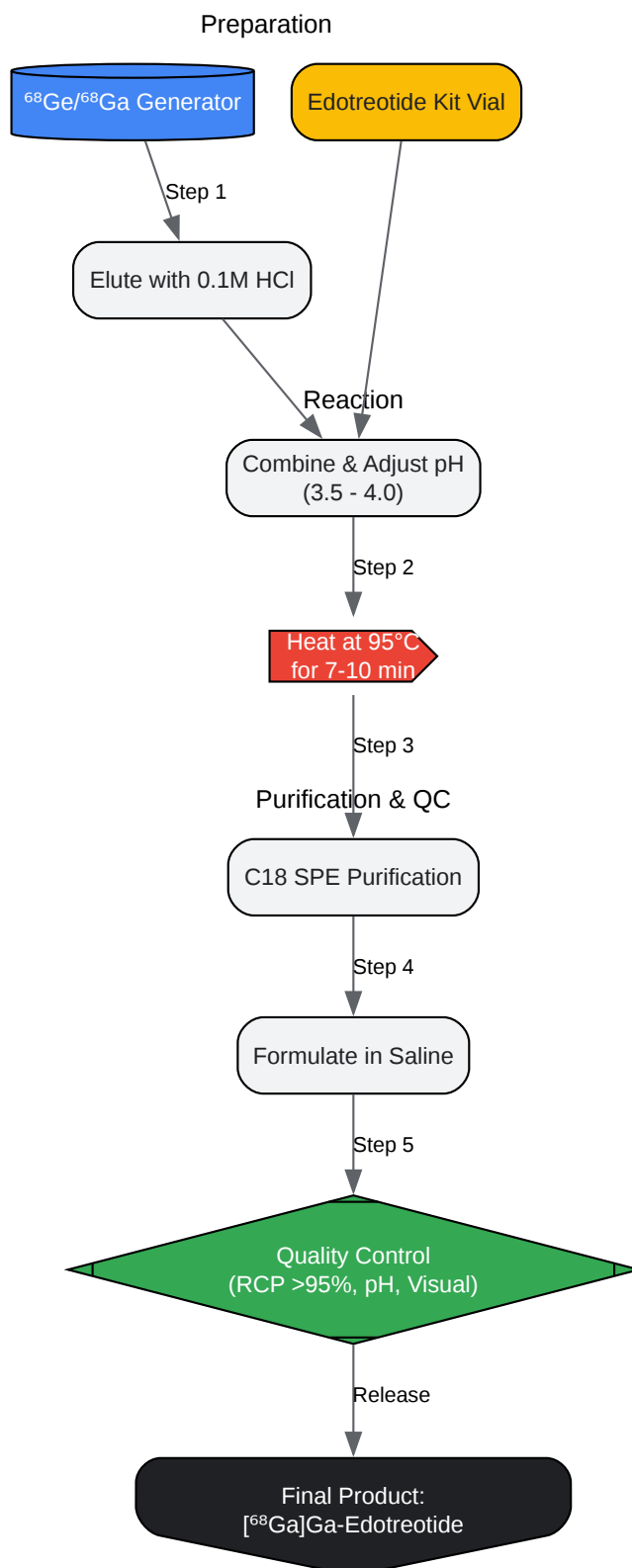
- For Diagnostics (e.g., Gallium-68): The emitted positrons annihilate with electrons, producing gamma photons that are detected by a Positron Emission Tomography (PET) scanner,

allowing for precise tumor localization.

- For Therapeutics (e.g., Lutetium-177, Yttrium-90): The emitted beta particles induce localized cytotoxic damage to the tumor cells through the formation of DNA double-strand breaks.

The high binding affinity of Ga-68 **Edotreotide** for SSTR2 allows for high-contrast imaging of tumor sites. Upon intravenous administration, the agent circulates and rapidly accumulates in SSTR-expressing tissues.





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